molecular formula C7H7NO3S B14184445 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol CAS No. 915161-57-8

2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol

Cat. No.: B14184445
CAS No.: 915161-57-8
M. Wt: 185.20 g/mol
InChI Key: KFRCZAFNQLWEMR-UHFFFAOYSA-N
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Description

2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol is an organic compound that features a nitro group, a thiophene ring, and an enol structure

Preparation Methods

The synthesis of 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol typically involves the condensation of thiophene derivatives with nitroalkenes. One common method is the reaction of thiophene-3-carboxaldehyde with nitromethane under basic conditions to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and nitrating agents. Major products formed from these reactions include amines, hydroxylamines, and halogenated thiophenes.

Scientific Research Applications

2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

2-Nitro-3-(thiophen-3-yl)prop-2-en-1-ol can be compared with other thiophene derivatives such as:

    2-Nitrothiophene: Lacks the enol structure and has different reactivity.

    3-Nitrothiophene: Similar nitro group placement but lacks the enol structure.

    Thiophene-3-carboxaldehyde: Used as a precursor in the synthesis of this compound. The uniqueness of this compound lies in its combination of a nitro group, thiophene ring, and enol structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

915161-57-8

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

2-nitro-3-thiophen-3-ylprop-2-en-1-ol

InChI

InChI=1S/C7H7NO3S/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-3,5,9H,4H2

InChI Key

KFRCZAFNQLWEMR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C=C(CO)[N+](=O)[O-]

Origin of Product

United States

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